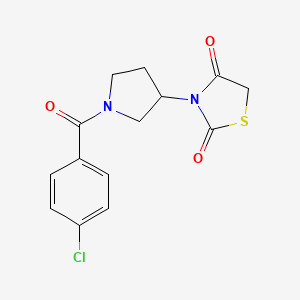
3-(1-(4-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione moiety . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Thiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiazolidine derivatives can be synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidin-2,4-dione moiety is a five-membered ring with sulfur at the first position and nitrogen at the third position .Scientific Research Applications
Synthesis and Biological Activity
Antidiabetic and Hypolipidemic Effects
Substituted pyridines and purines containing 2,4-thiazolidinedione moieties have been synthesized and evaluated for their antidiabetic and hypolipidemic activities. These compounds showed promising effects on triglyceride accumulation in vitro and hypoglycemic activity in vivo, indicating potential applications in treating diabetes and associated lipid disorders (Bok Young Kim et al., 2004).
Antimicrobial and Antifungal Properties
Research on thiazolidine-2,4-dione derivatives has shown significant antimicrobial and antifungal activities. These studies emphasize the compound's utility in developing new treatments against resistant microbial and fungal infections (J. Jat et al., 2006), (O. Prakash et al., 2011).
Anticancer Activity
The synthesis of novel 5-benzylidenethiazolidine-2,4-dione derivatives has been explored for treating inflammatory diseases, showcasing significant inhibitory potency on the production of nitric oxide and other inflammatory mediators. This suggests potential applications in developing anti-inflammatory and anticancer therapies (Liang Ma et al., 2011).
Cytotoxicity and Anticancer Potential
Various thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, highlighting the compound's potential in anticancer drug development. These studies indicate the ability of these derivatives to act as effective anticancer agents with specific mechanisms of action (A. S. Abouzied et al., 2022).
Synthetic Approaches and Structural Analysis
The development of synthetic methods for creating diverse derivatives of thiazolidine-2,4-dione has broadened the understanding of its potential applications. Structural and spectral analysis has been critical in characterizing these compounds and understanding their biological activities (S. Prasad et al., 2018).
Future Directions
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine and thiazolidine compounds with different biological profiles could be a promising direction for future research .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets due to their versatile structure . Thiazolidine-2,4-dione derivatives have been reported to show diverse therapeutic and pharmaceutical activity . .
Mode of Action
Pyrrolidine derivatives are known to have different biological profiles due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiazolidine derivatives are known to have varied biological properties, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Thiazolidine derivatives have been reported to show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives has been reported to benefit from green chemistry approaches, which aim to reduce environmental impact .
properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVBFPBUOPWGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Chlorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

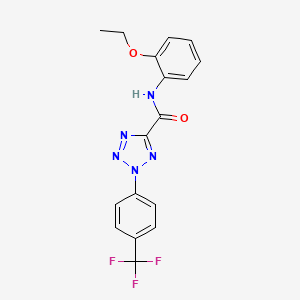
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)
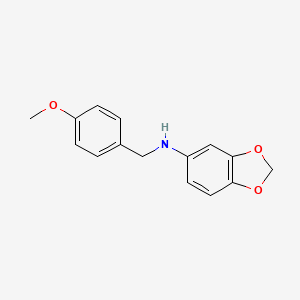
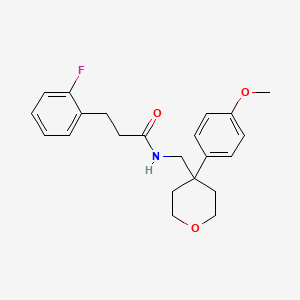
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)
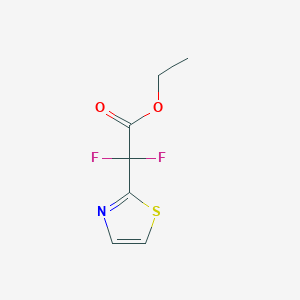
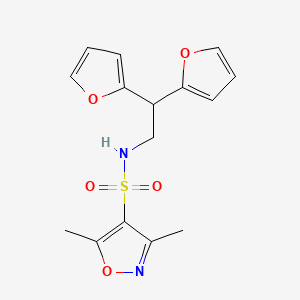


![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)
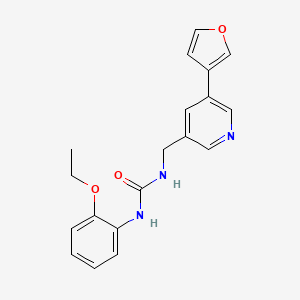
![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)
